2,2,4,4-Tetramethylcyclobutane-1,3-diamine

Description

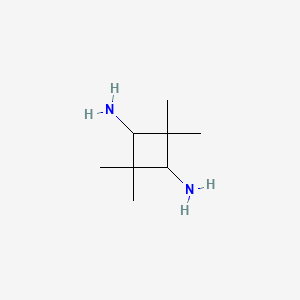

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5(9)8(3,4)6(7)10/h5-6H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEVGNOJPHTVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1N)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064734 | |

| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-10-4 | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF A-24072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZT4H3JF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Aspects and Isomerism of 2,2,4,4 Tetramethylcyclobutane 1,3 Diamine

Advanced Spectroscopic Methodologies for Structural Elucidation

A variety of spectroscopic techniques are indispensable for the definitive structural elucidation and differentiation of the isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diamine.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons are sensitive to their local electronic environment and spatial orientation.

¹H NMR Spectroscopy:

Ring Protons: The protons on the cyclobutane (B1203170) ring (at C1 and C3) will exhibit different chemical shifts and coupling patterns in the cis and trans isomers due to their different magnetic environments. In the cis isomer, the two ring protons are chemically equivalent, leading to a single signal. In the trans isomer, these protons are also equivalent.

Methyl Protons: The four methyl groups are expected to show distinct signals depending on the isomer. In the cis isomer, there are two sets of magnetically non-equivalent methyl groups. In the trans isomer, all four methyl groups are chemically equivalent due to the C2 symmetry axis, which would result in a single signal.

¹³C NMR Spectroscopy:

Ring Carbons: The chemical shifts of the cyclobutane ring carbons will differ between the cis and trans isomers.

Methyl Carbons: Similar to the proton NMR, the number of signals for the methyl carbons can help in distinguishing the isomers. The cis isomer would be expected to show two signals for the methyl carbons, while the trans isomer would show only one.

| Nucleus | Isomer | Expected Number of Signals for Methyl Groups | Expected Number of Signals for Ring Carbons (C1/C3) |

| ¹H | Cis | 2 | 1 |

| ¹H | Trans | 1 | 1 |

| ¹³C | Cis | 2 | 1 |

| ¹³C | Trans | 1 | 1 |

Infrared and Raman Spectroscopy Applications in Bond Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, which are characteristic of its structure and functional groups.

Infrared Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-N stretching vibrations of the amine groups, as well as C-H stretching and bending vibrations of the methyl and cyclobutane ring protons. The exact positions of these bands may differ slightly between the cis and trans isomers due to differences in their symmetry and intramolecular interactions. For instance, the N-H stretching frequencies can be influenced by hydrogen bonding, which may differ between the two isomers. A search in the NIST Chemistry WebBook reveals an available IR spectrum for this compound, which can be used for its identification. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information. The symmetric vibrations of the cyclobutane ring and the C-C bonds of the methyl groups are often more prominent in the Raman spectrum. Differences in the Raman spectra of the cis and trans isomers can be expected due to their different molecular symmetries.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | Broad for primary amines |

| C-H Stretch (sp³) | 2850-3000 | - |

| N-H Bend | 1590-1650 | - |

| C-N Stretch | 1000-1250 | - |

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of this compound, thus confirming its identity and assessing its purity. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through various pathways. Common fragmentation patterns for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For cyclic amines, ring opening and subsequent fragmentation are also common. The high-resolution capability allows for the determination of the elemental composition of the fragment ions, which aids in elucidating the fragmentation pathways and confirming the structure. While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative abundances of certain fragment ions may be observed.

Advanced Synthetic Methodologies for 2,2,4,4 Tetramethylcyclobutane 1,3 Diamine and Its Precursors

Synthetic Routes to Key Cyclobutane (B1203170) Intermediates

Preparation of 2,2,4,4-Tetramethylcyclobutanedione via Ketene (B1206846) Dimerization and Pyrolysis

The industrial synthesis of 2,2,4,4-tetramethylcyclobutanedione is achieved through the dimerization of dimethylketene (B1620107). wikipedia.org This reactive ketene intermediate is typically generated in situ via the pyrolysis of isobutyric anhydride (B1165640). wikipedia.org The process involves heating isobutyric anhydride to high temperatures, causing it to eliminate isobutyric acid and form dimethylketene. This ketene then spontaneously undergoes a head-to-tail [2+2] cycloaddition with itself to form the stable four-membered diketone ring of 2,2,4,4-tetramethylcyclobutanedione. wikipedia.org

An alternative laboratory-scale method for generating dimethylketene involves the dehydrohalogenation of isobutyryl chloride using a non-nucleophilic base such as triethylamine. wikipedia.org In this process, the base abstracts a proton from the alpha-carbon, and a chloride ion is eliminated, leading to the formation of dimethylketene, which then dimerizes to the desired dione (B5365651). wikipedia.org

Catalytic Hydrogenation of Cyclobutanedione Systems

The reduction of the diketone, 2,2,4,4-tetramethylcyclobutanedione, to 2,2,4,4-tetramethylcyclobutane-1,3-diol is a crucial step, and catalytic hydrogenation is the most common method employed. wikipedia.org This transformation can be achieved using both heterogeneous and homogeneous catalysis, with the choice of catalyst influencing the stereoselectivity of the resulting diol (a mixture of cis and trans isomers).

Heterogeneous catalysts are widely used for the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione due to their ease of separation and robustness. Supported ruthenium-based catalysts, particularly ruthenium on activated carbon (Ru/AC), have demonstrated high efficacy. researchgate.net Complete conversion of the dione to the diol with selectivities up to 99.1% has been reported over Ru/AC catalysts. researchgate.net The stereochemical outcome of the hydrogenation can be influenced by the catalyst properties. For instance, Ru/AC catalysts with larger ruthenium particle sizes have been shown to exhibit higher selectivity towards the trans-diol isomer. researchgate.net DFT calculations and product distribution analysis suggest that the cis-diol is the kinetically favored product, while the trans-diol is the thermodynamically more stable isomer. researchgate.net

Another significant development in this area is the use of quaternary Cu-Zn-Al-Cr oxide catalysts. These catalysts facilitate the direct hydrogenation of the dione in fixed-bed reactors with high conversion and selectivity. A study reported 87.7% conversion and 85.8% selectivity for the diol under optimized conditions.

| Parameter | Value |

|---|---|

| Conversion | 87.7% |

| Selectivity | 85.8% |

| Temperature | 180–220°C |

| H₂ Pressure | 50–70 bar |

| Residence Time | 2–4 h |

While heterogeneous catalysts are more common for this specific transformation, homogeneous catalysts, particularly those based on ruthenium and rhodium, are well-established for the hydrogenation of ketones to alcohols and offer potential advantages in terms of selectivity and milder reaction conditions. Ruthenium complexes containing phosphine ligands, such as H₂Ru(CO)₂(PPh₃)₂, have been investigated for the hydrogenation of various ketones. The mechanism is believed to involve the coordination of the ketone to the metal center, followed by insertion into a ruthenium-hydride bond to form an alkoxide intermediate, which then reacts with hydrogen to yield the alcohol and regenerate the catalyst.

Rhodium-based catalysts are also highly effective for ketone hydrogenation. Although specific studies on the homogeneous catalytic reduction of 2,2,4,4-tetramethylcyclobutanedione are not extensively detailed in the literature, the general principles of ketone hydrogenation suggest that complexes of these metals could be adapted for this purpose, potentially offering unique stereoselectivities.

The efficiency and selectivity of the hydrogenation of 2,2,4,4-tetramethylcyclobutanedione are highly dependent on the catalyst composition and reaction parameters. For supported ruthenium catalysts, the choice of support material (e.g., activated carbon, alumina, silica) and the method of catalyst preparation significantly impact performance. Ru/AC has been shown to be superior due to its larger specific surface area, smaller metal particle size, and better ruthenium dispersion. researchgate.net

For the quaternary Cu-Zn-Al-Cr oxide catalyst system, the composition has been optimized to maximize surface area and redox activity. The typical weight percentage ranges for the components are detailed in the table below.

| Component | Weight Percentage | Role in Catalysis |

|---|---|---|

| CuO | 40–70% | Active sites for H₂ activation |

| ZnO | 10–35% | Structural promoter |

| Al₂O₃ | 10–20% | Thermal stability enhancer |

| Cr₂O₃ | 5–10% | Selectivity modifier |

Reaction parameters such as temperature, hydrogen pressure, and the use of co-solvents also play a critical role. For the Cu-Zn-Al-Cr system, operational conditions are typically in the range of 180–220°C and 50–70 bar of H₂ pressure. The choice of solvent can influence the reaction by enhancing the solubility of the diketone and suppressing side reactions.

Direct Synthetic Pathways to 2,2,4,4-Tetramethylcyclobutane-1,3-diamine

The direct conversion of 2,2,4,4-tetramethylcyclobutanedione to this compound can be envisaged through reductive amination. This process typically involves the reaction of a ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

A plausible and direct synthetic route involves a two-step sequence starting from the dione:

Diimine Formation: The reaction of 2,2,4,4-tetramethylcyclobutanedione with a primary amine, such as 2,6-dimethylaniline, has been shown to produce the corresponding 2,2,4,4-tetramethyl-N,N'-bis(2,6-dimethylphenyl)cyclobutane-1,3-diimine. nih.gov A similar reaction with ammonia would be expected to yield the parent diimine.

Reduction of the Diimine: The resulting diimine, containing two C=N double bonds, can then be reduced to the target diamine. Standard reduction methods for imines, such as catalytic hydrogenation (e.g., using H₂ with catalysts like Pd/C, PtO₂, or Raney Nickel) or chemical reduction (e.g., using sodium borohydride (B1222165) or lithium aluminum hydride), would be applicable for this transformation. This two-step approach, starting from the readily available dione, represents a direct and viable pathway to this compound.

Amination Strategies for Cyclobutane Scaffolds

The introduction of amino groups onto a cyclobutane ring is a critical step in the synthesis of this compound. Various amination strategies can be adapted for this purpose, primarily focusing on the conversion of the carbonyl groups of the precursor, 2,2,4,4-tetramethylcyclobutane-1,3-dione.

One of the most direct methods is the reaction of the dione with an amine source. This can involve direct amination using ammonia or its derivatives, followed by reduction, a process known as reductive amination. Other strategies explored for different scaffolds that could be conceptually applied here include catalytic hydroamination and the use of electrophilic nitrene sources for the diamination of unsaturated precursors, should such an intermediate be synthetically accessible. organic-chemistry.orgrsc.org For pre-functionalized cyclobutane rings, nucleophilic substitution reactions where leaving groups are displaced by amine nucleophiles represent another viable, albeit less direct, pathway. The development of stereoselective methods is also crucial, as the formation of cis and trans isomers of the diamine is possible.

Reductive Amination Techniques for Diamine Formation

Reductive amination is a cornerstone of amine synthesis and represents the most prevalent method for converting 2,2,4,4-tetramethylcyclobutane-1,3-dione into the corresponding diamine. researchgate.netorganic-chemistry.org This process typically occurs in a one-pot or stepwise manner, involving the initial formation of an enamine or imine intermediate by reacting the dione with an ammonia source, followed by in-situ reduction to the diamine.

A variety of reducing agents can be employed for this transformation, each with distinct advantages concerning reactivity, selectivity, and operational simplicity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over metal catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) is another powerful technique that offers high atom economy. organic-chemistry.org

More recently, biocatalytic reductive amination using imine reductases (IREDs) has emerged as a highly attractive green alternative. researchgate.net These enzymes operate under mild conditions and can exhibit high stereoselectivity, offering a potential route to specific isomers of the target diamine.

Table 1: Comparison of Reductive Amination Conditions for Diamine Synthesis

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, reflux | Readily available, inexpensive | Can reduce carbonyl starting material; requires careful pH control |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, acidic pH | Selective for iminium ions over ketones | Highly toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Mild, non-toxic, effective for a wide range of substrates | Stoichiometric waste products |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or Raney Ni, ethanol, elevated pressure/temperature | High atom economy, clean reaction | Requires specialized pressure equipment; potential for side reactions |

| Imine Reductases (IREDs) | Aqueous buffer, room temperature | High stereoselectivity, mild conditions, environmentally benign | Substrate scope can be limited; enzyme cost and availability |

Convergent and Divergent Synthetic Approaches

The synthesis of cyclobutane derivatives can be approached through either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final stages. The formation of the 2,2,4,4-tetramethylcyclobutane-1,3-dione precursor itself can be viewed as a convergent step, involving a [2+2] cycloaddition of two dimethylketene molecules. wikipedia.orgacs.org This strategy is generally efficient for building complex molecular frameworks.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated through different reaction pathways to yield a library of structurally related compounds. chemrxiv.org Starting from 2,2,4,4-tetramethylcyclobutane-1,3-dione, a divergent approach could be employed to synthesize not only the target 1,3-diamine but also the corresponding 1,3-diol via hydrogenation and other derivatives by reacting the carbonyl groups with various nucleophiles. wikipedia.org This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships. Recent research has demonstrated Lewis acid-catalyzed divergent syntheses of various cyclobutyl amines from bicyclo[1.1.0]butane precursors, highlighting the power of this strategy in generating diverse cyclobutane-containing molecules. chemrxiv.orgnih.gov

Novel Synthetic Principles and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. For the synthesis of this compound, this involves exploring novel activation methods and adhering to the principles of green chemistry, such as atom economy and the reduction of solvent use.

Mechanochemical Synthesis in Cyclobutane Diamine Formation

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, represents a promising green synthetic tool. acs.org These reactions are often performed in the absence of solvents or with minimal solvent, leading to reduced waste and potentially novel reactivity.

While the direct mechanochemical synthesis of this compound has not been extensively reported, the principles are applicable. For instance, the amination of the dione precursor could potentially be achieved by ball-milling the solid ketone with a solid-state ammonia source, such as an ammonium (B1175870) salt, in the presence of a suitable reducing agent. Research on the mechanochemical synthesis of amides from esters has demonstrated the feasibility of forming C-N bonds under these conditions. acs.org This approach could offer a solvent-free alternative to traditional reductive amination methods, reducing volatile organic compound (VOC) emissions and simplifying product work-up.

Solvent-Free and Atom-Economical Synthetic Pathways

The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a central tenet of green chemistry. wordpress.comacs.orgwikipedia.org Synthetic routes with high atom economy minimize waste at the molecular level. primescholars.com

The synthesis of this compound can be evaluated through this lens:

Dimerization of Dimethylketene: The formation of the 2,2,4,4-tetramethylcyclobutane-1,3-dione precursor is an addition reaction and is, in principle, 100% atom-economical as all atoms of the two reactant molecules are incorporated into the product. wikipedia.org

Reductive Amination: The atom economy of this step is highly dependent on the chosen reagents.

High Atom Economy: Direct catalytic reductive amination using ammonia (NH₃) and hydrogen (H₂) is the most atom-economical route. The only byproduct is water. C₈H₁₂O₂ + 2 NH₃ + 2 H₂ → C₈H₁₈N₂ + 2 H₂O

Low Atom Economy: Using stoichiometric reducing agents like sodium borohydride generates significant inorganic waste, thereby lowering the atom economy. wikipedia.org

Combining a highly atom-economical reaction like catalytic hydrogenation with solvent-free conditions, possibly enabled by mechanochemistry, would represent a significant step towards an ideal green synthesis of this compound.

Chemical Reactivity and Derivatization Strategies for 2,2,4,4 Tetramethylcyclobutane 1,3 Diamine

Nucleophilic Reactivity of Amine Functional Groups

The primary amine groups (-NH₂) are the main centers of reactivity in 2,2,4,4-tetramethylcyclobutane-1,3-diamine. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic, allowing them to participate in a wide range of chemical transformations.

As bases, the amine groups readily react with acids to form ammonium (B1175870) salts. This acid-base reaction involves the protonation of the nitrogen atom's lone pair. For a diamine, this process occurs in two distinct steps, characterized by two separate protonation constants (pKa values). The equilibrium for these protonation steps can be represented as follows:

H₂N-R-NH₂ + H⁺ ⇌ H₂N-R-NH₃⁺ (First Protonation, Kₐ₁) H₂N-R-NH₃⁺ + H⁺ ⇌ ⁺H₃N-R-NH₃⁺ (Second Protonation, Kₐ₂)

The basicity of the diamine, and thus the pKa values of its conjugate acids, is influenced by the electronic and steric environment of the amine groups. researchgate.netresearchgate.net The alkyl groups on the cyclobutane (B1203170) ring are electron-donating, which generally increases the basicity of the amines compared to ammonia (B1221849). However, the steric bulk of the four methyl groups can affect the solvation of the protonated species, which also influences the equilibrium. researchgate.net While specific experimental pKa values for this compound are not widely reported, the general principles of diamine protonation apply.

Table 1: General Protonation Equilibria of a Diamine (R = 2,2,4,4-Tetramethylcyclobutane-1,3-diyl)

| Step | Reaction | Equilibrium Constant |

|---|---|---|

| 1 | Diamine (Free Base) + H⁺ ⇌ Mono-protonated Diamine | pKₐ₁ |

| 2 | Mono-protonated Diamine + H⁺ ⇌ Di-protonated Diamine | pKₐ₂ |

The nucleophilic nature of the amine groups allows for reactions with various electrophiles, leading to the formation of a diverse range of derivatives. These reactions are fundamental for synthesizing polymers and other functional molecules.

Acylation: this compound reacts with acylating agents such as acyl chlorides or anhydrides to form amides. Given its bifunctional nature, it can react with diacyl chlorides to produce polyamides. libretexts.orgsavemyexams.com This polymerization reaction proceeds via a condensation mechanism, forming a stable amide linkage and eliminating a small molecule, typically hydrogen chloride (HCl). nih.govresearchgate.net

Alkylation: The reaction with alkyl halides leads to the formation of N-alkylated derivatives. The reaction can proceed sequentially to form secondary amines, tertiary amines, and ultimately quaternary ammonium salts. The steric hindrance around the nitrogen atoms in this compound may slow the rate of successive alkylations.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) yields sulfonamides. ekb.egekb.eg This reaction is a common method for protecting amines or for synthesizing molecules with specific biological activities. nih.govsci-hub.se As a diamine, the reaction can proceed on both amine groups to form a bis-sulfonamide derivative.

Table 2: General Nucleophilic Substitution Reactions

| Reaction Type | Electrophile | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (R'-COCl) | Amide (-NH-CO-R') |

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine (-NH-R') |

| Sulfonylation | Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide (-NH-SO₂-R') |

The amine groups undergo nucleophilic addition to the electrophilic carbon atom of heterocumulenes like isocyanates and isothiocyanates. These reactions are highly efficient and are central to the synthesis of polyureas and related polymers.

Reaction with Isocyanates: The reaction with an isocyanate (R'-N=C=O) produces a substituted urea (B33335) derivative. The nitrogen lone pair attacks the central carbonyl carbon of the isocyanate group. When this compound is reacted with a diisocyanate, a polyurea is formed. sphinxsai.comresearchgate.netmdpi.com Polyureas are a significant class of polymers known for their toughness and thermal stability. mdpi.comnih.gov

Reaction with Isothiocyanates: In an analogous reaction, isothiocyanates (R'-N=C=S) react with the diamine to form thiourea (B124793) derivatives. The nucleophilic attack occurs on the thiocarbonyl carbon. The use of a diisothiocyanate can lead to the formation of polythioureas, which are polymers containing the thiourea linkage in their backbone.

Cycloaddition Reactions and Heterocycle Synthesis

The synthesis of heterocyclic compounds often involves the use of bifunctional starting materials like diamines. amazonaws.commdpi.com 1,3-Diamines are classical precursors for the synthesis of six-membered heterocyclic rings, such as pyrimidines, through condensation with 1,3-dielectrophilic species like β-dicarbonyl compounds.

The synthesis of a five-membered imidazole (B134444) ring typically requires a precursor that can provide two nitrogen atoms in a 1,2-relationship. youtube.com Standard synthetic routes, such as the Debus-Radziszewski reaction, utilize a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. researchgate.net Alternatively, 1,2-diamines can be condensed with dicarbonyl compounds to form the imidazole core. rsc.org

The use of a 1,3-diamine like this compound for the direct synthesis of an imidazole ring is not a common or straightforward transformation in heterocyclic chemistry, as it would necessitate significant skeletal rearrangement.

While α-(hydroxyimino)ketones and aldimines are versatile reagents in the synthesis of various nitrogen-containing heterocycles, nih.gov their specific application in reacting with this compound to form imidazole derivatives is not documented in the scientific literature. The structural arrangement of the 1,3-diamine does not readily lend itself to the typical cyclization pathways that would lead to an imidazole ring with these particular reagents. organic-chemistry.org

Application in Imidazole Derivative Synthesis

Sulfur Transfer Reactions with 2,2,4,4-Tetramethylcyclobutane-1,3-dithione

2,2,4,4-Tetramethylcyclobutane-1,3-dithione serves as a versatile reactant in various sulfur transfer reactions, particularly in cycloaddition processes. Its reaction with diazo compounds, such as diazomethane (B1218177) in diethyl ether, yields a mixture of cis- and trans-configured bis-adducts, which are 1,3,4-thiadiazole (B1197879) derivatives. uzh.ch These thiadiazoles are relatively stable at room temperature but can extrude nitrogen upon heating to form corresponding dithiiranes. uzh.ch

In reactions involving certain azides, the dithione can act as an interceptor for extruded sulfur atoms. For example, in some reactions with azides like methyl azidoacetate, an intermediate thiaziridine is believed to form, which then acts as a sulfur donor. uzh.ch The 2,2,4,4-tetramethylcyclobutane-1,3-dithione traps the transferred sulfur to generate a thiocarbonyl S-sulfide (a thiosulfine). This reactive intermediate subsequently undergoes a 1,3-dipolar cycloaddition with another molecule of the dithione to produce stable 1,2,4-trithiolane (B1207055) derivatives. uzh.ch This pathway highlights the dithione's role in trapping reactive sulfur species. uzh.ch

Furthermore, reactions with carbenes and carbenoids lead to desulfurization. Under phase-transfer catalysis conditions with chloroform (B151607) and sodium hydroxide, the dithione is converted into a mixture of cis- and trans-bis(thiiranes). uzh.ch With prolonged reaction times, a stepwise desulfurization process occurs, ultimately yielding a 1,3-bis(dichloromethylene)cyclobutane derivative. uzh.ch

| Reactant | Conditions | Key Intermediate(s) | Final Product(s) | Reference |

|---|---|---|---|---|

| Diazomethane | Diethyl ether, 0 °C | - | cis/trans-1,3,4-Thiadiazole bis-adducts | uzh.ch |

| Methyl Azidoacetate | - | Thiaziridine, Thiocarbonyl S-sulfide | 1,2,4-Trithiolane | uzh.ch |

| Dichlorocarbene (from CHCl₃/NaOH) | Phase-Transfer Catalysis | - | cis/trans-Bis(thiiranes), 1,3-Bis(dichloromethylene)cyclobutane | uzh.ch |

Formation of Polycyclic Nitrogen Heterocycles

The synthesis of polycyclic nitrogen heterocycles often involves multicomponent reactions utilizing building blocks that can form fused ring systems. nih.gov While specific literature detailing the use of this compound as a direct precursor in the one-pot synthesis of complex polycyclic nitrogen heterocycles is not extensively covered in the provided sources, the fundamental reactivity of diamines makes them suitable candidates for such transformations. Organic azides are versatile reagents in the synthesis of a wide array of heterocycles, including those with one or more nitrogen atoms like pyrroles, pyrazoles, and triazoles, through cycloaddition or insertion reactions. mdpi.comwikipedia.org

Generally, the formation of nitrogen-containing heterocycles can be achieved through the reaction of amines with various functional groups. organic-chemistry.org For instance, the synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones can be accomplished via a one-pot reaction involving an aniline (B41778), an aldehyde, and barbituric acid. nih.gov This highlights a strategy where a diamine could potentially replace an aniline derivative to construct more complex, fused heterocyclic systems. The two amine groups of this compound offer two nucleophilic sites, enabling it to react with dicarbonyl compounds or their equivalents to form fused heterocyclic structures.

Polycondensation and Polymerization Initiating Reactions

Role as a Monomer in Polymer Syntheses

This compound is utilized as a monomer in the production of polymers and resins. ontosight.ai Its rigid, sterically hindered cyclobutane core is a key structural feature that imparts unique properties to the resulting polymers. This is analogous to its diol counterpart, 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO), which is a well-known monomer used in the synthesis of specialty polyesters and polycarbonates. wikipedia.orgontosight.ai Polymers derived from these cyclobutane-based monomers are noted for their high thermal stability, mechanical strength, and impact resistance. ontosight.aigoogle.com

The diamine functionality allows it to participate in polycondensation reactions with difunctional monomers such as dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The presence of the bulky tetramethylcyclobutane ring in the polymer backbone restricts chain mobility, which can lead to polymers with high glass transition temperatures (Tg) and improved dimensional stability. This makes such polymers suitable for applications requiring robust performance under thermal stress. ontosight.ai The use of cyclic aliphatic monomers like this compound is of increasing interest for creating high-performance polymers. google.com

| Monomer | Co-monomer Type | Resulting Polymer Class | Key Polymer Properties | Reference |

|---|---|---|---|---|

| This compound | Dicarboxylic Acid / Diacyl Chloride | Polyamide | High thermal stability, mechanical strength | ontosight.ai |

| This compound | Diisocyanate | Polyurea | High thermal stability, mechanical strength | ontosight.ai |

| 2,2,4,4-Tetramethylcyclobutane-1,3-diol (analog) | Dicarboxylic Acid | Polyester (B1180765) | High impact resistance, thermal stability, optical clarity | ontosight.aigoogle.com |

| 2,2,4,4-Tetramethylcyclobutane-1,3-diol (analog) | Phosgene (B1210022) / Carbonate precursor | Polycarbonate | High impact resistance, thermal stability | wikipedia.orggoogle.com |

Function as a Curing Agent in Epoxy Resins and Other Polymer Systems

This compound functions as a curing agent, particularly in epoxy resin formulations. ontosight.ai Curing agents, or hardeners, are essential for converting liquid epoxy resins into solid, infusible thermoset polymers through chemical reactions that create a cross-linked network. Amine-based curing agents are widely used due to the reactivity of the amine hydrogen atoms with the epoxide groups of the resin. threebond.co.jp

As a cycloaliphatic diamine, this compound has four active hydrogen atoms (two per primary amine group) that can participate in the curing reaction. The process involves the nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. threebond.co.jp This newly formed secondary amine can then react with another epoxy group. For a three-dimensional cross-linked network to form, the curing agent must have more than two active hydrogen atoms. threebond.co.jp

The optimal amount of curing agent is typically determined by the stoichiometry, where the number of moles of active amine hydrogens is equivalent to the number of moles of epoxy groups. threebond.co.jp The rigid structure of this specific diamine can contribute to a high glass transition temperature and excellent thermal resistance in the cured epoxy system, a desirable trait for high-performance applications. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Cycloaliphatic Diamine | ontosight.ai |

| Curing Mechanism | Nucleophilic addition of amine hydrogens to epoxy groups, causing ring-opening and cross-linking. | threebond.co.jp |

| Active Hydrogens | Four per molecule, enabling the formation of a dense cross-linked network. | threebond.co.jp |

| Expected Properties of Cured Resin | High thermal stability and mechanical strength due to the rigid cycloaliphatic structure. | researchgate.net |

Applications in Advanced Materials Science and Polymer Research

Integration into High-Performance Polymeric Materials

2,2,4,4-Tetramethylcyclobutane-1,3-diamine is a cycloaliphatic diamine monomer that holds potential for creating high-performance polymers. cymitquimica.comontosight.ai Its rigid and sterically hindered cyclobutane (B1203170) core is a unique structural feature. In polymer synthesis, the incorporation of such rigid, non-aromatic cyclic structures into the polymer backbone is a known strategy to enhance thermal and mechanical properties. nih.gov The two primary amine functional groups allow it to be used as a building block, or monomer, for polymerization reactions, particularly in the formation of polyamides and polyimides. ontosight.ai

Design and Synthesis of Polyamides and Polyimides Featuring Cyclobutane Diamine Units

The synthesis of polyamides and polyimides typically involves the polycondensation of a diamine monomer with a dicarboxylic acid (or its derivative, like a diacyl chloride) for polyamides, or a dianhydride for polyimides. nih.govnih.govresearchgate.net The general reaction for polyamide synthesis from a diamine like this compound would involve reacting it with a diacid monomer, leading to the formation of amide linkages and the release of a small molecule, such as water.

Similarly, for polyimides, the diamine would be reacted with a tetracarboxylic dianhydride in a two-step process. First, a poly(amic acid) precursor is formed, which is then chemically or thermally treated to induce cyclodehydration, forming the final polyimide structure. koreascience.krcore.ac.uk

While these are standard polymerization methods, specific studies detailing the synthesis conditions, catalyst selection, and resulting molecular weights for polymers derived exclusively from this compound are not widely documented in the available literature. The steric hindrance from the four methyl groups on the cyclobutane ring may influence its reactivity compared to other linear or less-substituted cyclic diamines. cymitquimica.com

Development of Copolyesters and Copolyesteramides with Enhanced Properties

The development of polymers incorporating the 2,2,4,4-tetramethylcyclobutane structure has predominantly focused on copolyesters derived from the corresponding diol (2,2,4,4-tetramethylcyclobutane-1,3-diol), not the diamine. researchgate.netontosight.ai These copolyesters are known for their exceptional properties.

The use of this compound could theoretically be applied to the synthesis of copolyesteramides, where a diacid is reacted with a mixture of a diol and a diamine. However, specific research on the development and property enhancement of copolyesteramides featuring this particular diamine is not found in the reviewed sources.

The glass transition temperature (Tg) of a polymer is heavily influenced by the rigidity of its molecular chains. specialchem.com The incorporation of rigid structures into the polymer backbone restricts segmental motion, which typically leads to a significant increase in Tg. tue.nl

Polyesters made with the diol analogue, 2,2,4,4-tetramethylcyclobutane-1,3-diol, exhibit high glass transition temperatures, ranging from 80°C to 168°C depending on the comonomer content. researchgate.net It is a well-established principle that this enhancement is due to the rigid cyclobutane ring.

Based on this principle, it is reasonable to predict that polyamides and polyimides synthesized with this compound would also exhibit elevated glass transition temperatures compared to analogous polymers made with linear aliphatic diamines. However, without specific experimental data for these polymers, a quantitative analysis or data table cannot be provided.

Table 1: Expected Influence of Monomer Structure on Glass Transition Temperature (Tg)

| Monomer Type | Backbone Flexibility | Expected Tg |

|---|---|---|

| Linear Aliphatic Diamine | High | Lower |

This table is based on general polymer science principles, as specific Tg data for polymers from this diamine were not found.

The unique, rigid structure of the tetramethylcyclobutane unit is known to impart excellent mechanical properties in polymers. Copolyesters based on the diol version are noted for their very high impact strength and toughness. researchgate.netgoogle.com This performance is attributed to the way the rigid ring structure absorbs and dissipates impact energy.

The optical properties of polymers are linked to their chemical structure and morphology. nih.gov Aromatic polyimides are often colored due to the formation of intermolecular charge-transfer complexes. A common strategy to produce colorless and transparent polyimides is to introduce bulky, non-planar groups that disrupt chain packing and hinder these electronic interactions. koreascience.krrsc.orgnih.gov

The this compound monomer is aliphatic and has a bulky, three-dimensional structure. Its incorporation into a polymer chain would likely disrupt the planarity and close packing that can lead to coloration, potentially resulting in polymers with high optical transparency and low color. koreascience.kr

Regarding the refractive index, polymers generally have a lower refractive index than inorganic glasses. scribd.com The specific refractive index and dispersion properties (often quantified by the Abbe number) of polymers derived from this diamine would need to be experimentally measured. icm.edu.pl No such data is available in the reviewed sources.

Exploration in Polycarbonate Systems

Traditional polycarbonates are polyesters of carbonic acid, synthesized by the reaction of a diol with a carbonyl source like phosgene (B1210022) or via transesterification with a carbonate like diphenyl carbonate. The key monomer is a diol, with Bisphenol A (BPA) being the most common. Much of the research into 2,2,4,4-tetramethylcyclobutane-1,3-diol has been to use it as a BPA-free substitute in polyester (B1180765) and polycarbonate-like materials. google.comwikipedia.org

Given that the synthesis of polycarbonates requires diol functional groups, this compound is not a suitable monomer for producing a traditional polycarbonate. There is no information in the surveyed literature regarding its use or exploration in polycarbonate systems.

Functionalization of Polymer Backbones via this compound Incorporation

The incorporation of this compound into polymer backbones is a key method for functionalizing polymers such as polyamides and polyimides. The diamine's rigid and sterically hindered cyclobutane core introduces significant conformational constraints on the polymer chain. This structural feature can disrupt chain packing, leading to amorphous materials with potentially enhanced solubility in common organic solvents.

The two amine groups on the cyclobutane ring serve as reactive sites for polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The specific orientation of the amine groups (cis or trans isomers) can further influence the resulting polymer's microstructure and macroscopic properties.

Key Impacts of Incorporation:

Thermal Stability: The rigid aliphatic ring structure can enhance the glass transition temperature (Tg) of the resulting polymers, contributing to better thermal stability compared to linear aliphatic diamines.

Mechanical Properties: The bulky tetramethyl substitution can improve properties such as impact strength and toughness by restricting chain mobility.

Solubility: By preventing dense chain packing, the incorporation of this bulky monomer can increase the solubility of otherwise intractable aromatic polymers, facilitating their processing.

Research into the synthesis of polyamides often involves the direct polycondensation of a diamine with a diacid. nist.gov While specific studies detailing the performance of polyamides derived exclusively from this compound are not widely available in the reviewed literature, the general principles of polyamide synthesis suggest that its use would yield polymers with a unique set of properties dictated by its rigid and bulky nature. nist.govresearchgate.net

Below is a comparative table illustrating the potential influence of incorporating a bulky cycloaliphatic diamine like this compound versus a common linear diamine in a polyamide backbone.

| Property | Polyamide with Linear Diamine (e.g., Hexamethylenediamine) | Polyamide with this compound (Predicted) |

| Chain Flexibility | High | Low |

| Crystallinity | Often semi-crystalline | Likely amorphous |

| Glass Transition (Tg) | Moderate | Higher |

| Solubility | Limited in common solvents | Potentially enhanced |

| Rigidity | Lower | Higher |

Role in Segmented Block Copolymers and Multiblock Architectures

Segmented block copolymers are a class of polymers consisting of alternating "hard" and "soft" segments, which often leads to microphase separation and unique elastomeric or thermoplastic properties. The diamine, this compound, is a prime candidate for incorporation into the "hard" segments of these copolymers.

When reacted with a diacid or dianhydride, it can form rigid, high-Tg blocks. These hard segments can then be combined with flexible, low-Tg "soft" segments (e.g., polyethers or long-chain aliphatic polyesters) to create multiblock architectures.

The introduction of the rigid tetramethylcyclobutane unit into the hard segments is expected to:

Enhance Phase Separation: The significant chemical and structural difference between the rigid hard block and a flexible soft block would likely promote strong microphase separation, leading to well-defined morphologies.

Improve Thermal Performance: The high thermal stability of the hard segment would extend the service temperature range of the resulting thermoplastic elastomer.

Modify Mechanical Response: The rigidity and bulkiness of the diamine unit would contribute to the modulus and tensile strength of the material.

While direct experimental data on block copolymers specifically utilizing this compound is limited in the available literature, extensive research on analogous systems using the diol version (2,2,4,4-tetramethylcyclobutane-1,3-diol) in segmented copolyesters supports these principles. Studies on these copolyesters have demonstrated that the rigid cyclobutane monomer is crucial in forming high-Tg hard segments, which, when combined with soft polyol blocks, yield high-performance thermoplastic elastomers with distinct microphase-separated morphologies. It is reasonable to infer that the diamine would play a similar and critical role in polyamide- or polyimide-based block copolymers.

Computational and Theoretical Investigations of 2,2,4,4 Tetramethylcyclobutane 1,3 Diamine

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

A thorough search of scientific databases did not yield specific quantum chemical studies detailing the electronic structure and molecular orbitals of 2,2,4,4-tetramethylcyclobutane-1,3-diamine. Such studies, typically employing methods like Density Functional Theory (DFT), are crucial for understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predicting its reactivity and electronic properties. While general principles of quantum chemistry can be applied to infer properties, specific computational data, such as orbital energies and electron density distributions for this compound, are not present in the reviewed literature.

Reaction Mechanism Elucidation through Computational Modeling

Detailed computational modeling to elucidate the reaction mechanisms involving this compound is not extensively documented in the available literature.

There is a lack of published research that computationally analyzes the transition states and energy barriers for reactions involving this compound. This type of analysis is fundamental for understanding the kinetics and feasibility of chemical processes, such as its polymerization or other functionalization reactions.

Similarly, specific computational investigations into the role of solvent effects on the reaction pathways and mechanistic interpretations of this compound's reactivity are not found in the surveyed scientific literature. Solvent models are a critical component of computational chemistry for accurately simulating chemical reactions in solution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There is a lack of published computational studies focused on the prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound and their correlation with experimental data. These predictive studies are valuable for interpreting experimental spectra and confirming the structure and purity of the compound.

Future Research Directions and Emerging Applications

Development of Novel Derivatization Pathways and Functional Group Transformations

The two primary amine groups of 2,2,4,4-tetramethylcyclobutane-1,3-diamine are reactive sites that offer significant opportunities for novel chemical transformations. Future research is expected to focus on developing new derivatization pathways to synthesize a range of specialized monomers and chemical intermediates.

Key areas of exploration include:

Conversion to Isocyanates: Transformation of the diamine groups into diisocyanates would yield a valuable monomer for the production of polyurethanes and polyureas. The bulky, rigid cyclobutane (B1203170) core is anticipated to impart exceptional thermal stability and hardness to the resulting polymers, analogous to the property enhancements seen with its diol counterpart in polyesters. google.com

Schiff Base Formation: Condensation reactions with various aldehydes and ketones can lead to the formation of novel Schiff bases. These derivatives could be explored for their applications as ligands in coordination chemistry or as building blocks for more complex heterocyclic structures.

Acylation and Alkylation: Reactions with acyl chlorides or alkyl halides can be used to synthesize a variety of N-substituted derivatives. These modifications can be tailored to control properties such as solubility, reactivity, and intermolecular interactions, thereby expanding the utility of the core structure in different applications.

These derivatization pathways will be crucial in unlocking the full potential of the diamine as a versatile building block for a new generation of functional molecules and materials.

Advanced Polymer Architectures and Composite Materials

The primary industrial application of diamines is in the synthesis of polymers. ontosight.ai this compound is a prime candidate for creating advanced polymer architectures with unique properties attributable to its rigid and sterically crowded structure.

Polyamides and Polyimides: The most direct application lies in its use as a monomer for polyamides and polyimides. In contrast to polymers made from linear aliphatic diamines, the incorporation of the tetramethylcyclobutane moiety is expected to:

Enhance Thermal Stability: The rigidity of the cyclobutane ring can restrict segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg).

Improve Mechanical Strength: The compact and robust core structure can contribute to increased modulus and tensile strength.

Modify Solubility: The bulky methyl groups can disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents, which is a significant advantage for processing. koreascience.kr Aromatic polyimides, for instance, are known for their thermal stability but often suffer from poor processability, a challenge that could be addressed by incorporating monomers like this diamine. gatech.edu

The table below outlines the potential properties of polymers derived from this compound compared to conventional polymers.

| Polymer Type | Conventional Monomer | Potential Diamine-Based Polymer Properties |

| Polyamide | Hexamethylenediamine | Higher Tg, increased rigidity, potentially amorphous with enhanced solubility. |

| Polyimide | Aromatic diamines | Maintained high thermal stability, improved solubility and processability, potentially colorless films. koreascience.krgatech.edu |

| Polyurethane | Linear aliphatic diamines | Increased hardness, improved thermal and hydrolytic stability. |

Composite Materials: As a curing agent for epoxy resins, the diamine can create highly cross-linked networks. ontosight.ai The structural rigidity of the diamine is expected to produce composite materials with superior mechanical performance and thermal resistance compared to those cured with more flexible, linear diamines. These high-performance composites could find applications in aerospace, automotive, and electronics industries where durability under extreme conditions is paramount.

Catalytic Applications and Ligand Design in Organometallic Chemistry

Chiral 1,2-diamines and other diamine structures are foundational in the design of ligands for asymmetric catalysis. The rigid backbone of this compound provides a unique scaffold for developing novel bidentate ligands for organometallic complexes.

Future research in this area could involve:

Synthesis of Chiral Ligands: The separation of the cis and trans isomers of the diamine, followed by resolution of the chiral cis-isomer, could provide access to new chiral ligands. These ligands could be used to synthesize metal complexes for stereoselective reactions.

Development of Novel Catalysts: Metal complexes incorporating ligands derived from this diamine could be investigated for catalytic activity in a variety of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric bulk provided by the four methyl groups could create a unique chemical environment around the metal center, potentially leading to high selectivity in catalytic transformations. The field of olefin metathesis, for instance, relies on precisely designed metal complexes, and new ligand structures are continuously sought to improve catalyst performance. nih.gov

Exploration in Bio-Inspired Materials and Sustainable Chemical Manufacturing

The development of materials that mimic the structure and function of biological systems is a rapidly growing field of research. nih.gov The rigidity and defined stereochemistry of the tetramethylcyclobutane unit make the corresponding diamine an interesting building block for bio-inspired materials. For example, it could be used to create rigid segments within polymer chains to mimic the structure of proteins or other biomacromolecules.

A critical direction for future research is the development of sustainable manufacturing processes. While the current synthesis of the tetramethylcyclobutane core originates from isobutyric acid or its anhydride (B1165640), future efforts will likely focus on bio-based feedstocks. wikipedia.org Research into the chemo-enzymatic or microbial production of precursors could provide a greener pathway. A recent study demonstrated a novel green route for synthesizing cyclopentane-1,3-diamine from hemicellulosic feedstock, showcasing a viable strategy that could potentially be adapted for other cyclic diamines. maastrichtuniversity.nl Establishing a sustainable synthesis route for this compound would significantly enhance its attractiveness for large-scale industrial applications, aligning with the growing demand for environmentally responsible chemical manufacturing.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish cis and trans isomers via coupling constants (e.g., cis-diol shows J = 6–8 Hz for vicinal OH groups) and methyl group chemical shifts .

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, especially for isomer mixtures .

- IR Spectroscopy : O–H stretching frequencies (3200–3400 cm⁻¹) and ring-strain indicators (e.g., C–C stretches at 900–1000 cm⁻¹) provide structural insights .

Advanced: Explain the mechanistic pathways in ring-opening reactions of cyclobutane-dione derivatives.

Methodological Answer :

CBDK undergoes ketene-alkene cycloadditions (e.g., with dimethylketene) via concerted [2+2] mechanisms to form cyclobutane rings. Ring-opening reactions, such as phosphite-mediated rearrangements, proceed through zwitterionic intermediates (e.g., stepwise cleavage of C–O bonds with charge localization), leading to phosphonate or thietane products. Kinetic vs. thermodynamic control determines product distribution, with bulky bases favoring thietane formation .

Basic: How do methyl groups on the cyclobutane ring affect thermal stability and reactivity?

Methodological Answer :

The four methyl groups:

- Enhance Thermal Stability : Steric hindrance reduces ring strain, raising decomposition temperatures (mp: 126–129°C for diol; bp: 210–215°C) .

- Modulate Reactivity : Electron-donating methyl groups deactivate the ring toward electrophilic attacks but facilitate nucleophilic substitutions (e.g., thionation) due to hyperconjugative stabilization of transition states .

Advanced: What strategies resolve stereoisomers of cyclobutane-diol, and how is enantiomeric purity achieved?

Q. Methodological Answer :

- Chromatography : Chiral HPLC with cellulose-based columns separates cis/trans isomers (elution order: trans first due to lower polarity).

- Crystallization : Slow cooling from ethanol/water mixtures selectively crystallizes cis-diol (mp: 126–129°C) .

- Derivatization : Converting diols to diastereomeric esters (e.g., benzoates) enhances separation efficiency via differential solubility .

Basic: What safety protocols are critical for handling cyclobutane-diol?

Q. Methodological Answer :

- Flammability : Classified as a Category 4.1 flammable solid. Store in airtight containers away from ignition sources .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: Analyze base-mediated isomerization of cyclobutane-dithione to thietane derivatives.

Methodological Answer :

In the presence of triethylamine, dithione 598 undergoes base-induced ring contraction to thietane 602 via a thiolate intermediate. The reaction is kinetically controlled at low temperatures (0–25°C), favoring thietane formation, whereas thermodynamic control at higher temperatures (50°C) promotes retro-Diels-Alder pathways. Computational studies (DFT) confirm a stepwise mechanism with a zwitterionic transition state .

Basic: What is known about 2,2,4,4-Tetramethylcyclobutane-1,3-diamine (CAS 7537-05-5)?

Methodological Answer :

Limited data exists for the diamine. Its synthesis likely involves reductive amination of CBDK or nucleophilic substitution of diol derivatives. Characterization via mass spectrometry (m/z 142.24 for C₈H₁₈N₂) and ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.8–3.0 ppm for NH₂) is proposed, though experimental validation is absent in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.